1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol
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Overview
Description
1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol is a heterocyclic compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.
Introduction of the Ethyl and Amino Groups: The ethyl and amino groups are introduced through alkylation and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH3, R-NH2).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting specific enzymes, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Triazolothiadiazine: A hybrid compound with a fused triazole and thiadiazine ring, known for its diverse pharmacological activities.
Uniqueness
1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol is unique due to its specific fusion of triazole and pyridazine rings, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
CAS No. |
70887-26-2 |
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Molecular Formula |
C11H17N5O |
Molecular Weight |
235.29 g/mol |
IUPAC Name |
1-[ethyl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol |
InChI |
InChI=1S/C11H17N5O/c1-4-15(7-8(2)17)11-6-5-10-13-12-9(3)16(10)14-11/h5-6,8,17H,4,7H2,1-3H3 |
InChI Key |
KVJCRMAEDZHGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)O)C1=NN2C(=NN=C2C=C1)C |
Origin of Product |
United States |
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